molecular formula C18H24BrN3O3S B6514671 6-bromo-2-methyl-3-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-2H-indazole CAS No. 1797873-93-8

6-bromo-2-methyl-3-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-2H-indazole

Cat. No. B6514671
CAS RN: 1797873-93-8
M. Wt: 442.4 g/mol
InChI Key: QUCQMVUCIKQRJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indazole core, followed by various substitution reactions to add the different groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. The indazole core provides a rigid, planar structure, while the other groups add complexity and may influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromo group is a good leaving group and could be replaced by other groups in a substitution reaction. The carbonyl group is also reactive and could undergo various reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it’s likely to be a solid at room temperature due to the presence of multiple rings. Its solubility in different solvents would depend on the specific groups present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with certain proteins or enzymes in the body. The exact mechanism would need to be determined through experimental studies .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. This might include wearing protective clothing and working in a well-ventilated area. The specific hazards would depend on the properties of the compound, such as its toxicity and reactivity .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis. This could lead to new applications in areas such as medicine or materials science .

properties

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O3S/c1-12(2)11-26(24,25)14-6-8-22(9-7-14)18(23)17-15-5-4-13(19)10-16(15)20-21(17)3/h4-5,10,12,14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQMVUCIKQRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=C3C=CC(=CC3=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-bromo-2-methyl-2H-indazol-3-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

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